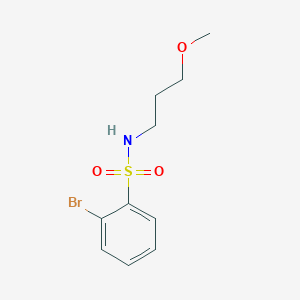

2-bromo-N-(3-methoxypropyl)benzenesulfonamide

Description

Propriétés

IUPAC Name |

2-bromo-N-(3-methoxypropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO3S/c1-15-8-4-7-12-16(13,14)10-6-3-2-5-9(10)11/h2-3,5-6,12H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMIIMPWVZAGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNS(=O)(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406592 | |

| Record name | 2-bromo-N-(3-methoxypropyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848906-56-9 | |

| Record name | 2-bromo-N-(3-methoxypropyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Bromination of Benzenesulfonyl Chloride

- Starting from benzenesulfonyl chloride, selective bromination at the ortho position (2-position) is achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions.

- Typical solvents include dichloromethane or acetic acid, with temperature maintained between 0°C to room temperature to avoid polybromination.

- This step yields 2-bromobenzenesulfonyl chloride , a key intermediate for subsequent sulfonamide formation.

Sulfonamide Formation via Condensation with 3-Methoxypropylamine

- The 2-bromobenzenesulfonyl chloride intermediate is reacted with 3-methoxypropylamine under basic conditions (e.g., triethylamine or sodium carbonate) to neutralize the released HCl.

- The reaction is typically performed in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane at 0–5°C to control reaction rate and minimize side reactions.

- The nucleophilic amine attacks the sulfonyl chloride, forming the sulfonamide bond and yielding the target compound.

Work-Up and Purification

- After completion, the reaction mixture is quenched with water and extracted with organic solvents such as ethyl acetate or toluene.

- The organic layer is washed with brine and dried over anhydrous sodium sulfate.

- Purification is achieved by recrystallization or column chromatography to obtain high-purity this compound.

- Final drying under vacuum at mild temperatures (30–40°C) ensures removal of residual solvents.

Optimization and Yield Enhancement

Research on related sulfonamide compounds suggests several optimization strategies:

| Parameter | Typical Condition | Effect on Yield and Purity |

|---|---|---|

| Temperature | 0–5°C during sulfonamide formation | Minimizes side reactions, improves selectivity |

| Solvent | THF or dichloromethane | THF improves solubility and yield |

| Base | Triethylamine or Na2CO3 | Efficient HCl scavenging, better reaction completion |

| Reaction Time | 2–4 hours | Ensures complete conversion |

| Purification Method | Recrystallization from ethyl acetate/hexanes | Enhances purity (>95%) |

Example data from analogous sulfonamide syntheses show yields ranging from 70% to 92% with purity above 98% when optimized conditions are applied.

Representative Reaction Scheme

-

$$

\text{Benzenesulfonyl chloride} + \text{Br}_2 \xrightarrow[\text{solvent}]{0-25^\circ C} \text{2-bromobenzenesulfonyl chloride}

$$ -

$$

\text{2-bromobenzenesulfonyl chloride} + \text{3-methoxypropylamine} \xrightarrow[\text{base}]{0-5^\circ C} \text{this compound}

$$

Analytical Characterization for Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Confirms substitution pattern and side chain attachment. Proton NMR signals for methoxy (–OCH3) appear typically around δ 3.3–3.5 ppm, and methylene protons of the propyl chain between δ 1.5–3.5 ppm. Aromatic protons shift consistent with 2-bromo substitution.Mass Spectrometry (MS):

Confirms molecular weight (~exact mass 375.24 g/mol for related analogs) with characteristic isotopic pattern due to bromine.High-Performance Liquid Chromatography (HPLC):

Used to assess purity, aiming for >95% for research and industrial applications.Infrared Spectroscopy (IR):

Sulfonamide S=O stretches typically observed near 1150–1350 cm⁻¹ confirm sulfonamide formation.

Research Findings and Industrial Relevance

- Sulfonamide derivatives with bromine substitution on the aromatic ring and alkoxyalkyl side chains have demonstrated improved biological activities, including enzyme inhibition and antimicrobial properties, due to enhanced binding interactions mediated by the bromine atom.

- Industrial synthesis emphasizes scalability by optimizing reaction temperature, solvent choice, and purification methods to maximize yield and minimize impurities.

- Continuous flow reactors and advanced chromatographic techniques are increasingly used for large-scale production to ensure batch-to-batch consistency.

Summary Table: Preparation Overview

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Bromination | Br2 or NBS, DCM or AcOH, 0–25°C | 2-bromobenzenesulfonyl chloride | Selective ortho-bromination |

| Sulfonamide Formation | 3-methoxypropylamine, base (Et3N/Na2CO3), THF, 0–5°C | This compound | High yield, controlled reaction |

| Work-up & Purification | Extraction, washing, recrystallization | Pure compound (>95%) | Essential for biological use |

| Characterization | NMR, MS, HPLC, IR | Confirm structure & purity | Quality control |

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-N-(3-methoxypropyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, altering the compound’s properties.

Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the sulfonamide bond.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

Substitution: Products include azido, thiocyanato, or methoxy derivatives.

Oxidation: Products include sulfonic acids or sulfonates.

Reduction: Products include amines or alcohols.

Hydrolysis: Products include benzenesulfonic acid and 3-methoxypropylamine.

Applications De Recherche Scientifique

Antimicrobial Activity

Sulfonamides, including 2-bromo-N-(3-methoxypropyl)benzenesulfonamide, are known for their antimicrobial properties. The sulfonamide moiety inhibits the enzyme dihydropteroate synthase, crucial for folic acid synthesis in bacteria. This inhibition leads to bacteriostatic effects, making these compounds effective against various pathogens.

In Vitro Studies :

- Compounds with similar structures have shown efficacy against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .

- The presence of the bromo group may enhance the compound's activity by altering its interaction with bacterial targets.

Antitumor Activity

Recent studies indicate that sulfonamide derivatives can act as antitumor agents. The structural features of this compound suggest potential interactions with cellular components involved in cancer progression.

Mechanism of Action :

- Similar compounds have been shown to interfere with microtubule dynamics during cell division, leading to cell cycle arrest and apoptosis in cancer cells .

- In vivo studies have demonstrated that modifications on the sulfonamide moiety can improve inhibitory potency against cancer cell proliferation .

Case Study 1: Antimicrobial Efficacy

A study evaluating a series of benzenesulfonamide derivatives found that compounds structurally similar to this compound exhibited significant antimicrobial activity. The results indicated that these compounds could serve as lead candidates for developing new antibiotics effective against resistant bacterial strains .

Case Study 2: Antitumor Potential

Research on benzenesulfonamides has highlighted their role as inhibitors of tubulin polymerization. A specific study reported that derivatives similar to this compound caused G2/M phase arrest in cancer cells, leading to increased autophagy and apoptotic cell death . The findings suggest that this compound could be further explored for its potential in cancer therapy.

Mécanisme D'action

The mechanism of action of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The 3-methoxypropyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparaison Avec Des Composés Similaires

5-Bromo-2-Methoxy-N-(3-Methoxypropyl)Benzenesulfonamide (CAS: 893776-00-6)

- Molecular Formula: C₁₁H₁₆BrNO₄S

- Molecular Weight : 338.22 g/mol

- Key Differences: Substitution Pattern: Bromine at the 5-position (vs. 2-position in the target compound) and an additional methoxy group at the 2-position. The extra methoxy group increases electron density on the benzene ring, which may alter reactivity in electrophilic substitution reactions .

2-Bromo-N-[3-(4-Morpholinyl)Propyl]Benzenesulfonamide Hydrochloride (CAS: 850411-20-0)

- Molecular Formula : C₁₃H₂₀BrClN₂O₃S

- Molecular Weight : 422.73 g/mol

- Key Differences :

- Substituent: Morpholine ring (a cyclic tertiary amine) replaces the methoxypropyl chain.

- Impact : The morpholine group introduces basicity, improving water solubility via protonation at physiological pH. This modification is advantageous in drug design for enhancing bioavailability and target binding affinity .

4-Bromo-N-(3-Methoxypropyl)-3-(Trifluoromethyl)Benzenesulfonamide (CAS: 1020252-98-5)

- Molecular Formula : C₁₂H₁₄BrF₃N₂O₃S

- Molecular Weight : 419.22 g/mol

- Key Differences :

- Substitution: Bromine at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position.

- Impact : The electron-withdrawing -CF₃ group increases electrophilicity of the benzene ring, making it more reactive in nucleophilic aromatic substitution. The 4-bromo position may sterically hinder interactions with flat enzyme active sites compared to 2-bromo derivatives .

5-Bromo-N-Ethyl-2-Methoxybenzenesulfonamide (CAS: 717892-29-0)

- Molecular Formula: C₉H₁₂BrNO₃S

- Molecular Weight : 302.17 g/mol

- Key Differences: Substituent: Ethyl group instead of 3-methoxypropyl. The absence of a methoxy group in the side chain simplifies metabolic degradation pathways .

Comparative Analysis Table

Activité Biologique

2-Bromo-N-(3-methoxypropyl)benzenesulfonamide (CAS No. 848906-56-9) is a sulfonamide derivative that incorporates a bromine atom and a methoxypropyl group attached to a benzenesulfonamide core. This compound is of interest due to its potential biological activities, particularly in medicinal chemistry, where sulfonamides are recognized for their antibacterial, anti-inflammatory, and antidiabetic properties. Despite limited specific studies on this compound, insights can be drawn from the broader category of sulfonamide compounds.

Chemical Structure and Properties

The molecular formula for this compound is . The structure features:

- A benzenesulfonamide core.

- A bromine atom at the second position of the propyl chain.

- A methoxy group attached to the propyl chain.

This unique configuration may influence its biological activity and reactivity compared to other sulfonamides.

Biological Activity Overview

Sulfonamides are well-documented for their diverse biological activities. Key areas of interest include:

- Antibacterial Activity : Sulfonamides inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis. This mechanism is fundamental in treating bacterial infections.

- Anti-inflammatory Effects : Some sulfonamides exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.

- Antidiabetic Properties : Certain derivatives have shown promise in managing blood glucose levels, possibly by enhancing insulin sensitivity.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the potential activity of this compound. Below is a summary table comparing various benzenesulfonamide derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-Methylphenyl)benzenesulfonamide | Methyl substitution on phenyl group | Antibacterial and anti-inflammatory |

| N-(5-Methoxyphenyl)benzenesulfonamide | Methoxy group on phenyl ring | Antimicrobial |

| 4-Bromo-N-(3-methoxyphenyl)benzenesulfonamide | Bromine on para position relative to sulfonamide | Antibacterial |

| N-(3-Fluorophenyl)benzenesulfonamide | Fluorine substitution instead of bromine | Varies; some show enhanced antibacterial activity |

The unique combination of bromine and methoxypropyl groups in this compound may enhance its reactivity and biological profile compared to these derivatives .

Case Studies and Research Findings

Recent studies have explored the biological activities of benzenesulfonamide derivatives, providing foundational knowledge applicable to this compound:

- Antimicrobial Activity : Research indicates that certain benzenesulfonamides demonstrate significant antimicrobial properties against various pathogens. For example, compounds with similar structures showed effective minimum inhibitory concentrations (MICs) against E. coli and S. aureus, suggesting potential applicability for treating infections .

- Anti-inflammatory Studies : In vivo studies have shown that related compounds can inhibit carrageenan-induced paw edema in rats, indicating their potential as anti-inflammatory agents . The specific mechanisms often involve modulation of inflammatory pathways.

- Pharmacological Profiles : The pharmacokinetic properties of related compounds have been investigated using spectroscopic methods, revealing interactions with serum proteins that could affect therapeutic efficacy . Such studies highlight the importance of understanding how structural modifications influence bioavailability and activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-N-(3-methoxypropyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis typically involves sulfonylation of 3-methoxypropylamine with benzenesulfonyl chloride derivatives, followed by bromination at the ortho position. Optimization includes controlling stoichiometric ratios (e.g., 1.2:1 amine-to-sulfonyl chloride), temperature (0–5°C for sulfonylation; 40–60°C for bromination), and catalysts (e.g., AlCl₃ for electrophilic substitution). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (>75%) and purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer:

- ¹H/¹³C NMR: Identify methoxypropyl chain protons (δ 3.2–3.5 ppm for OCH₃; δ 1.6–1.8 ppm for CH₂CH₂CH₂) and aromatic protons (δ 7.3–7.9 ppm for brominated benzene). Coupling patterns (e.g., doublets for para-substituted sulfonamides) confirm regiochemistry .

- Mass Spectrometry (HRMS): Look for isotopic peaks (¹⁹Br/⁸¹Br ~1:1 ratio) near m/z 332 [M+H]⁺.

- IR: Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and N-H bending (1540–1480 cm⁻¹) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound, and what challenges arise during refinement?

- Methodological Answer: Single-crystal X-ray analysis (e.g., using SHELXL ) determines bond lengths (C-Br: ~1.89 Å; S-N: ~1.63 Å) and dihedral angles between aromatic and methoxypropyl groups. Challenges include:

- Disorder in the Methoxypropyl Chain: Apply restraints (e.g., DFIX, DANG) to model staggered conformations.

- Thermal Motion: Refine anisotropic displacement parameters (ADPs) for heavy atoms.

- Validation: Check R-factor convergence (<0.05) and data-to-parameter ratio (>15:1) to avoid overfitting .

Q. What strategies address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of sulfonamide derivatives?

- Methodological Answer:

- Purity Assessment: Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities (<2%).

- Crystallization Conditions: Variations in solvent polarity (e.g., ethanol vs. DMSO) can alter melting points by 5–10°C. DSC analysis provides phase-transition validation .

- Solubility Studies: Compare logP values (predicted ~2.8 via ACD/Labs ) with experimental shake-flask assays in buffers (pH 2–9) .

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer:

- Reactivity: DFT (B3LYP/6-311+G(d,p)) calculates Fukui indices to identify electrophilic sites (e.g., brominated benzene) for substitution reactions.

- Electronic Properties: HOMO-LUMO gaps (~5.2 eV) predict charge-transfer behavior. Solvent effects (PCM model) adjust dipole moments (~4.5 D in ethanol) .

- Docking Studies: Simulate interactions with biological targets (e.g., carbonic anhydrase) by optimizing sulfonamide’s sulfonyl group orientation in active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.